molecular formula C6H3BrClF2NO2S B6270321 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide CAS No. 2763779-60-6

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide

Cat. No. B6270321
CAS RN: 2763779-60-6
M. Wt: 306.5
InChI Key:
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Description

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide (6-BCD-FSA) is a type of organosulfonamide compound that is used in a variety of scientific applications. It is a colorless solid that is soluble in various organic solvents, such as chloroform, methanol, and ethanol. 6-BCD-FSA has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a ligand in coordination chemistry, and as an inhibitor of enzymes. It has also been used as a fluorescent probe for studying the structure and dynamics of proteins. In addition, 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide has been used in the synthesis of various organic compounds, such as peptides, nucleosides, and antibiotics.

Mechanism of Action

The mechanism of action of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide is complex and not fully understood. However, it is known that the compound binds to proteins through hydrogen bonding and hydrophobic interactions. This binding causes a conformational change in the protein, which can lead to changes in its function. In addition, 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide can also interact with other molecules, such as DNA and RNA, and can inhibit the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide are not yet fully understood. However, it is known that the compound can interact with proteins and other molecules, leading to changes in their structure and function. In addition, 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of cells.

Advantages and Limitations for Lab Experiments

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in various organic solvents. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The future directions for 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine and materials science. In addition, further research is needed to determine the optimal conditions for the synthesis of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide and to develop new methods for its synthesis. Finally, further research is also needed to explore the potential applications of 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide in drug design and drug delivery.

Synthesis Methods

6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide can be synthesized using a variety of methods. The most common method is the reaction between 6-bromo-3-chloro-2,4-difluorobenzene and 1-sulfonamide. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other methods of synthesis include the reaction of 6-bromo-3-chloro-2,4-difluorobenzene with a sulfonamide derivative, such as 1-amino-2-methyl-3-chloro-4-fluorobenzene-5-sulfonamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide involves the introduction of a sulfonamide group onto a benzene ring that already contains bromine, chlorine, and fluorine atoms. This can be achieved through a series of reactions that involve the functionalization of the benzene ring and subsequent sulfonamide formation.", "Starting Materials": [ "2,4-difluorobenzene", "bromine", "chlorine", "sulfuric acid", "sodium nitrite", "sodium sulfite", "ammonia", "sodium hydroxide", "sulfanilamide" ], "Reaction": [ "Step 1: Bromination of 2,4-difluorobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride to yield 6-bromo-2,4-difluorobenzene.", "Step 2: Chlorination of 6-bromo-2,4-difluorobenzene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 6-bromo-3-chloro-2,4-difluorobenzene.", "Step 3: Diazotization of sulfanilamide using sodium nitrite and hydrochloric acid to yield a diazonium salt.", "Step 4: Reduction of the diazonium salt using sodium sulfite to yield an aryl sulfonamide intermediate.", "Step 5: Reaction of the aryl sulfonamide intermediate with 6-bromo-3-chloro-2,4-difluorobenzene in the presence of ammonia and sodium hydroxide to yield 6-bromo-3-chloro-2,4-difluorobenzene-1-sulfonamide." ] }

CAS RN

2763779-60-6

Molecular Formula

C6H3BrClF2NO2S

Molecular Weight

306.5

Purity

95

Origin of Product

United States

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